Cas no 2138528-10-4 (methyl 3-(ethylamino)cyclobutane-1-carboxylate)

methyl 3-(ethylamino)cyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(ethylamino)cyclobutane-1-carboxylate
- 2138528-10-4
- EN300-1196538
-
- インチ: 1S/C8H15NO2/c1-3-9-7-4-6(5-7)8(10)11-2/h6-7,9H,3-5H2,1-2H3
- InChIKey: RDFDVYZGUVJPIQ-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1CC(C1)NCC)=O
計算された属性
- せいみつぶんしりょう: 157.110278721g/mol
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
methyl 3-(ethylamino)cyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1196538-50mg |
methyl 3-(ethylamino)cyclobutane-1-carboxylate |
2138528-10-4 | 50mg |
$407.0 | 2023-10-03 | ||
Enamine | EN300-1196538-250mg |
methyl 3-(ethylamino)cyclobutane-1-carboxylate |
2138528-10-4 | 250mg |
$447.0 | 2023-10-03 | ||
Enamine | EN300-1196538-2500mg |
methyl 3-(ethylamino)cyclobutane-1-carboxylate |
2138528-10-4 | 2500mg |
$949.0 | 2023-10-03 | ||
Enamine | EN300-1196538-5000mg |
methyl 3-(ethylamino)cyclobutane-1-carboxylate |
2138528-10-4 | 5000mg |
$1406.0 | 2023-10-03 | ||
Enamine | EN300-1196538-1.0g |
methyl 3-(ethylamino)cyclobutane-1-carboxylate |
2138528-10-4 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1196538-100mg |
methyl 3-(ethylamino)cyclobutane-1-carboxylate |
2138528-10-4 | 100mg |
$427.0 | 2023-10-03 | ||
Enamine | EN300-1196538-10000mg |
methyl 3-(ethylamino)cyclobutane-1-carboxylate |
2138528-10-4 | 10000mg |
$2085.0 | 2023-10-03 | ||
Enamine | EN300-1196538-500mg |
methyl 3-(ethylamino)cyclobutane-1-carboxylate |
2138528-10-4 | 500mg |
$465.0 | 2023-10-03 | ||
Enamine | EN300-1196538-1000mg |
methyl 3-(ethylamino)cyclobutane-1-carboxylate |
2138528-10-4 | 1000mg |
$485.0 | 2023-10-03 |
methyl 3-(ethylamino)cyclobutane-1-carboxylate 関連文献
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
methyl 3-(ethylamino)cyclobutane-1-carboxylateに関する追加情報
Exploring Methyl 3-(ethylamino)cyclobutane-1-carboxylate (CAS No. 2138528-10-4): Properties, Applications, and Innovations
Methyl 3-(ethylamino)cyclobutane-1-carboxylate (CAS No. 2138528-10-4) is a cyclobutane-derived ester with a unique structural framework, combining an ethylamino group and a carboxylate moiety. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthetic chemistry. Its molecular formula, C8H15NO2, and compact cyclobutane ring system make it a subject of interest for drug discovery and material science applications.
Recent trends in AI-driven drug design and green chemistry have amplified the demand for structurally diverse building blocks like methyl 3-(ethylamino)cyclobutane-1-carboxylate. Researchers are exploring its utility in peptide mimetics and bioactive molecule synthesis, aligning with the growing focus on targeted therapeutics. The compound’s cyclobutane scaffold is particularly valuable for modulating conformational rigidity, a hot topic in medicinal chemistry optimization.
From a synthetic perspective, CAS 2138528-10-4 exemplifies the rising importance of strain-release strategies in organic synthesis. The strained cyclobutane ring can facilitate novel bond-forming reactions, a theme frequently discussed in high-impact journals. Its ethylamino group further enables derivatization flexibility, catering to applications in catalysis and polymer chemistry.
Environmental and regulatory considerations are also shaping the discourse around this compound. With increasing searches for sustainable synthetic routes, methyl 3-(ethylamino)cyclobutane-1-carboxylate is being evaluated for atom economy and low-waste production methods. Laboratories are adopting flow chemistry and enzymatic catalysis to enhance its scalability, reflecting broader industry shifts toward green manufacturing.
In analytical chemistry, advanced techniques like LC-MS and NMR spectroscopy are critical for characterizing CAS 2138528-10-4. Purity and stability data are frequently queried in scientific databases, underscoring the need for rigorous quality control. The compound’s logP and solubility profiles are also key parameters for researchers optimizing formulation strategies.
Looking ahead, methyl 3-(ethylamino)cyclobutane-1-carboxylate is poised to play a role in emerging fields such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design. Its balanced lipophilicity and functional group compatibility align with next-generation therapeutic platforms. As the scientific community prioritizes structural novelty, this compound exemplifies the synergy between traditional synthesis and cutting-edge applications.
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